d-Glucose, ether with 1,3-propanediol
Description
d-Glucose, ether with 1,3-propanediol, is a carbohydrate derivative formed by the etherification of d-glucose with 1,3-propanediol. This compound is synthesized through catalytic or enzymatic processes, often in the context of biomass conversion. For example, during the hydrotreatment of fast pyrolysis oil, d-glucose undergoes isomerization and hydrogenation to produce intermediates like d-sorbitol, which is further converted to glycerol and propanediol isomers (including 1,3-propanediol) under specific catalytic conditions . The etherification of glucose with 1,3-propanediol likely occurs during such reactions, forming a stable glycosidic bond.
1,3-propanediol itself is a key diol with applications in polymer production (e.g., polytrimethylene terephthalate) and bioprocess engineering . Its ether with glucose may exhibit unique solubility, biodegradability, or reactivity, making it relevant in coatings, adhesives, or pharmaceutical formulations.
Properties
CAS No. |
100402-62-8 |
|---|---|
Molecular Formula |
C15H30O13 |
Molecular Weight |
418.39 g/mol |
IUPAC Name |
propane-1,3-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C3H8O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;4-2-1-3-5/h3-14,17-22H,1-2H2;4-5H,1-3H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
InChI Key |
QPRKHWBUPLRLLG-NWVPAHFOSA-N |
Isomeric SMILES |
C(CO)CO.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(CO)CO.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d-glucose, ether with 1,3-propanediol typically involves the reaction of d-glucose with 1,3-propanediol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the hydroxyl groups of d-glucose and 1,3-propanediol.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow reactors where d-glucose and 1,3-propanediol are mixed in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: d-Glucose, ether with 1,3-propanediol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The ether bond can be cleaved and substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are employed to facilitate substitution reactions.
Major Products:
Oxidation: Products include aldehydes and ketones.
Reduction: Products include various alcohols.
Substitution: Products depend on the substituent introduced during the reaction.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various polymers and resins.
- Acts as a building block for more complex organic molecules.
Biology:
- Utilized in the study of carbohydrate metabolism and enzyme interactions.
- Serves as a model compound for studying etherification reactions in biological systems.
Medicine:
- Investigated for its potential use in drug delivery systems due to its biocompatibility.
- Explored as a potential therapeutic agent in the treatment of metabolic disorders.
Industry:
- Employed in the production of biodegradable plastics and other environmentally friendly materials.
- Used in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of d-glucose, ether with 1,3-propanediol involves its interaction with various molecular targets and pathways. The ether bond formation alters the chemical properties of d-glucose, making it more resistant to enzymatic degradation. This modification can affect the compound’s interaction with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
1,2-Propanediol (Propylene Glycol)
1,3-Propanediol
- Structure : Terminal hydroxyl groups separated by a three-carbon chain.
- Reactivity : Low enzymatic activity in glycerol kinase systems (0.2% relative activity) but critical in microbial fermentation (e.g., Clostridium butyricum for bio-production) .
- Applications : Primarily used in polymer synthesis (e.g., copolyesters) and as a green solvent .
Ethylene Glycol
Table 1: Enzyme Activity Comparison of Diols
| Substrate | Relative Activity (%) (Glycerol Dehydrogenase) | Relative Activity (%) (Glycerol Kinase) |
|---|---|---|
| 1,2-Propanediol | 132 | - |
| 1,3-Propanediol | - | 0.2 |
| Ethylene Glycol | 7.8 | - |
| Glycerol | 100 | 100 |
Comparison with Other Glucose Derivatives
d-Glucose, Ether with 2,5-Anhydro-d-Mannitol
d-Sorbitol
Table 2: Key Properties of Glucose Derivatives
| Compound | Molecular Formula | Key Applications |
|---|---|---|
| d-Glucose, ether with 1,3-propanediol | Not specified | Polymers, coatings, adhesives |
| d-Glucose, ether with 2,5-anhydro-d-mannitol | C₁₂H₂₄O₁₁ | Specialty chemicals, pharmaceuticals |
| d-Sorbitol | C₆H₁₄O₆ | Food additive, chemical intermediate |
Research Findings and Industrial Relevance
- Synthesis Pathways: The catalytic hydrotreatment of d-glucose over ZrO₂ or TiO₂ catalysts produces 1,3-propanediol as a minor product alongside glycerol . Microbial pathways (e.g., Clostridium butyricum) offer higher specificity for 1,3-propanediol production, achieving yields up to 838–843 mg/L in bioreactors .
- Thermodynamic Stability : 1,3-propanediol derivatives exhibit lower enzymatic reactivity compared to 1,2-propanediol, suggesting slower biodegradability but greater stability in industrial processes .
- Regulatory Status : Certain fluorinated 1,3-propanediol derivatives are listed in the TRI (Toxic Release Inventory) due to environmental persistence , highlighting the need for greener alternatives like glucose ethers.
Q & A
Q. What analytical methods are recommended for determining the degree of substitution (DS) and polymerization (DP) in d-glucose ethers with 1,3-propanediol?
To analyze substitution patterns, employ size-exclusion chromatography (SEC) paired with multi-angle light scattering (MALS) for DP determination. For DS, use nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR or -NMR, to quantify ether-linked 1,3-propanediol groups. Mass spectrometry (MS) with collision-induced dissociation (CID) can further resolve substitution heterogeneity along the glucose backbone .
Q. How can microbial co-cultures be designed to co-produce 1,3-propanediol (1,3-PD) and polyhydroxyalkanoates (PHA) from glucose derivatives?
Utilize mixed microbial consortia where Clostridium species convert glycerol (derived from glucose via catalytic hydrogenolysis) to 1,3-PD, while Cupriavidus necator or Pseudomonas strains metabolize volatile fatty acids (VFAs) into PHA. Optimize carbon partitioning by controlling glycerol-to-VFA ratios and maintaining anaerobic conditions for 1,3-PD production .
Q. What catalytic systems are effective for synthesizing 1,3-propanediol from glycerol, and how is selectivity ensured?
Noble metal catalysts (Pt, Ir) modified with tungsten oxides (WO) or rhenium (ReOx) on SiO or Al-based supports enhance 1,3-PD selectivity. The acidic sites of WO stabilize intermediates, while ReOx promotes dehydration-hydrogenation steps. Use in-situ hydrogenation in aqueous phases to suppress 1,2-propanediol formation .
Advanced Research Questions
Q. How can fractional factorial design (FFD) optimize 1,3-propanediol yield in glycerol fermentation under variable medium conditions?
Apply a 24-factor FFD to screen critical parameters: glycerol concentration (20–50 g/L), pH (6.5–7.5), and trace elements (e.g., vitamin B12, ammonium ions). Prioritize factors using Pareto analysis; for Halanaerobium hydrogeniformans, elevated glycerol (40 g/L), pH 7.0, and 0.1 mg/L vitamin B12 increase 1,3-PD titer by 35% .
Q. How to resolve contradictions in catalytic selectivity data for 1,3-PD synthesis using noble metal catalysts?
Discrepancies arise from competing pathways (dehydration vs. hydrogenation). Use kinetic modeling to differentiate rate-limiting steps. For Pt–WO systems, characterize surface acidity via NH-TPD and monitor intermediate adsorption using in-situ FTIR. Adjust W:Pt molar ratios (1:1 to 3:1) to balance dehydration and hydrogenation activity .
Q. What downstream purification techniques effectively separate 1,3-PD from diol byproducts (e.g., 2,3-butanediol) in fermentation broths?
Implement molecular distillation at 70°C with a feed flow rate of 10 mL/min. The separation factor for 1,3-PD vs. 2,3-butanediol is 0.11, achieving >87% recovery. Pre-treat broth with ion-exchange resins to remove charged impurities, enhancing distillation efficiency .
Q. How does thermal stability analysis inform the handling of d-glucose-1,3-propanediol ethers during polymerization?
Conduct thermogravimetric analysis (TGA) under nitrogen. At >250°C, 1,3-PD decomposes into allyl alcohol and propanol. For polymerization, maintain temperatures below 200°C and use stabilizers (e.g., BHT) to prevent ether cleavage. Monitor byproducts via GC-MS to validate process safety .
Q. What methodological strategies validate the co-production of 1,3-PD and ethanol in engineered Saccharomyces cerevisiae?
Express Klebsiella pneumoniae’s glycerol dehydratase (DhaB) and 1,3-PD oxidoreductase (DhaT) in yeast. Use -metabolic flux analysis to quantify carbon partitioning between glycolysis and the 1,3-PD pathway. Optimize NADH/NAD+ ratios via overexpression of formate dehydrogenase to balance redox states .
Data Analysis and Experimental Design
Q. How to address anomalies in 1,3-PD yield when scaling from batch to continuous fermentation?
Perform computational fluid dynamics (CFD) simulations to identify mass transfer limitations. For Thermoanaerobacterium thermosaccharolyticum, transition from batch (pH 6.8, 55°C) to continuous mode requires dilution rate adjustments (0.05–0.1 h) to prevent substrate inhibition. Validate with HPLC data tracking glycerol depletion and 1,3-PD accumulation .
Q. What statistical approaches reconcile discrepancies in catalytic performance across replicate experiments?
Apply analysis of variance (ANOVA) to identify significant variables (e.g., catalyst loading, H pressure). Use principal component analysis (PCA) to cluster datasets and detect outliers. For Ir–ReOx/SiO, batch-to-batch variation in Re dispersion (measured via TEM-EDS) accounts for ±8% yield differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
